(2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-298630 is a chemical compound known for its role as a modulator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). It has a molecular formula of C17H15FN2O3S and a molecular weight of 346.38 g/mol . This compound is primarily used in scientific research to study various biological pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-298630 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core structure. This is typically achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenoxy Group: The next step involves the introduction of the fluorophenoxy group. This is done by reacting the benzimidazole intermediate with 2-fluorophenol in the presence of a base such as potassium carbonate.
Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the intermediate with an appropriate thiol compound under basic conditions.
Industrial Production Methods
Industrial production of WAY-298630 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
WAY-298630 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: WAY-298630 can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
WAY-298630 is widely used in scientific research due to its ability to modulate PDK1. Some of its applications include:
Chemistry: Used as a tool compound to study the role of PDK1 in various chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of PDK1 modulation on cell signaling and function.
Medicine: Explored for its potential therapeutic applications in diseases where PDK1 plays a crucial role, such as cancer and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PDK1.
Mechanism of Action
WAY-298630 exerts its effects by modulating the activity of PDK1. PDK1 is a key kinase involved in the activation of several downstream signaling pathways, including the PI3K/Akt pathway. By inhibiting PDK1, WAY-298630 can alter the phosphorylation status of various substrates, leading to changes in cell growth, survival, and metabolism.
Comparison with Similar Compounds
WAY-298630 is unique in its specific modulation of PDK1. Similar compounds include:
GSK2334470: Another PDK1 inhibitor with a different chemical structure.
BX-912: A potent and selective PDK1 inhibitor used in various research studies.
OSU-03012: A dual inhibitor of PDK1 and phosphoinositide-dependent kinase-1.
Compared to these compounds, WAY-298630 offers distinct advantages in terms of selectivity and potency, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C17H15FN2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-[2-(2-fluorophenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C17H15FN2O3S/c18-12-5-1-4-8-15(12)23-9-10-24-17-19-13-6-2-3-7-14(13)20(17)11-16(21)22/h1-8H,9-11H2,(H,21,22) |
InChI Key |
ZNRFTUGFUAAFSR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=[N+]2CC(=O)[O-])SCCOC3=CC=CC=C3F |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCCOC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCCOC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.